2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound notable for its potential applications in the fields of cardiovascular health and metabolic disorders. This compound is extracted from patent WO2002030860A2, specifically referenced as compound example II-9. It is primarily utilized for research purposes, particularly in studies related to cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders .
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid belongs to the class of ketones and is characterized by its unique structure that includes multiple methyl groups and a keto functional group. This classification indicates its potential reactivity and biological significance.
The synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid can be achieved through several chemical reactions. One notable method involves using sodium hydride in dimethyl sulfoxide as a solvent along with tetra-(n-butyl)ammonium iodide as a catalyst. The reaction typically occurs under an inert atmosphere at room temperature for approximately 12 hours .
The yield reported for this synthesis method is approximately 53% .
The molecular structure of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid features:
The compound's structural formula can be represented as follows:
This structure contributes to its physical properties and reactivity.
The compound can participate in various chemical reactions typical of ketones, including:
These reactions are significant for understanding the compound's behavior in biological systems and its potential therapeutic applications.
The mechanism of action for 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid primarily involves its interaction with metabolic pathways related to lipid metabolism. It may act on specific enzymes or receptors involved in cholesterol management and glucose metabolism disorders .
Research indicates that this compound may influence pathways related to:
The physical properties include:
Key chemical properties include:
Relevant data on these properties can be found in chemical databases and literature .
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid has significant applications in scientific research:
This compound serves as a valuable tool for researchers aiming to develop new therapeutic strategies against metabolic diseases .
The discovery of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2) emerged from systematic efforts to overcome limitations of early statin therapies. Researchers in the late 1990s sought compounds targeting upstream regulators of cholesterol biosynthesis, leading to the investigation of adenosine triphosphate-citrate lyase (ACL) inhibitors. This ketone-containing dicarboxylic acid was first synthesized as a key intermediate in developing the ETC-1002 series (later designated bempedoic acid) by Esperion Therapeutics, as documented in patent WO2002030860A2 [3] [5]. Its design stemmed from strategic molecular modifications of pentadecanedioic acid scaffolds, where introduction of methyl groups at C-2 and C-14 positions significantly reduced β-oxidation, enhancing metabolic stability . Preclinical studies demonstrated that this compound reduced hepatic cholesterol synthesis by 40–60% in animal models, establishing its role as a novel therapeutic prototype .
Table 1: Key Structural Modifications in Pentadecanedioic Acid Derivatives
Modification | Pharmacokinetic Effect | Primary Target |
---|---|---|
2,2,14,14-Tetramethyl | Reduced β-oxidation; increased stability | Adenosine triphosphate-citrate lyase |
8-Oxo substitution | Altered redox reactivity | Hepatic oxidoreductases |
8-Hydroxy substitution | Prodrug activation | SLC27A2 transporter |
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (molecular formula C₁₉H₃₄O₅, MW 342.47 g/mol) serves as the direct synthetic precursor to bempedoic acid (ETC-1002) through selective carbonyl reduction at the C8 position [5] [8]. Structurally, it features:
The molecule’s strategic methyl placements prevent premature degradation while maintaining planarity essential for ACL binding. Its activation mechanism differs fundamentally from statins: the compound undergoes hepatic conversion to a coenzyme A thioester, inhibiting ACL and reducing cytosolic acetyl-CoA pools. This action complements statin mechanisms by targeting an earlier step in the cholesterol biosynthesis pathway . Notably, the ketone moiety in this intermediate exhibits distinct hydrogen-bonding capabilities compared to bempedoic acid’s hydroxyl group, influencing its enzyme affinity profile .
Table 2: Structural and Functional Comparison to Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Feature | Biological Role |
---|---|---|---|---|
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | C₁₉H₃₄O₅ | 342.47 | Central ketone group | ACL inhibitor precursor |
Bempedoic acid | C₁₉H₃₆O₅ | 344.49 | 8-Hydroxy group | Activated ACL inhibitor |
2,2-Dimethylpentanedioic acid | C₁₀H₁₈O₄ | 202.25 | Shorter carbon chain | Simplified structural analog |
As a symmetrical dicarboxylic acid bearing a central ketone, this compound occupies a specialized niche in metabolic therapeutics. Its design exploits the physicochemical properties of dicarboxylic acids—particularly enhanced membrane permeability and hepatic targeting—relative to monocarboxylic analogs [3]. The ketone group at C-8 serves dual roles:
Compared to natural ketone-containing fatty acids (e.g., oxoadipic acid), its tetramethyl branching confers resistance to β-oxidation, prolonging therapeutic activity. This structural innovation addresses the rapid clearance observed in earlier unsubstituted dicarboxylic acids . The compound’s balanced lipophilicity (LogP ≈4.7) enables efficient hepatic uptake while minimizing skeletal muscle distribution, a critical advantage over statins [10]. Within drug discovery, it represents a strategic approach to modulate cholesterol synthesis without affecting peripheral tissues, validated by its progression into clinical development candidates [3] [5].
Table 3: Positioning Among Dicarboxylic Acid Therapeutics
Structural Feature | Therapeutic Advantage | Representative Compounds |
---|---|---|
Unbranched dicarboxylic acids | Rapid metabolism | Adipic acid, suberic acid |
ω-Methyl substitution | Partial β-oxidation resistance | 2-Methylglutaric acid |
2,2,14,14-Tetramethyl-8-oxo | Complete β-oxidation resistance; hepatic targeting | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, bempedoic acid |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2